2-Iodo-indolizine-1-carboxylic acid methyl ester
Description
2-Iodo-indolizine-1-carboxylic acid methyl ester is a chemical compound belonging to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of the iodine atom at the 2-position and the ester group at the 1-position of the indolizine ring makes this compound unique and potentially useful in various chemical and biological applications.
Properties
IUPAC Name |
methyl 2-iodoindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)9-7(11)6-12-5-3-2-4-8(9)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZFFGYSOUYJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C=C1I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-indolizine-1-carboxylic acid methyl ester typically involves the iodination of indolizine derivatives. One common method is the reaction of indolizine with iodine in the presence of a suitable oxidizing agent. The esterification of the carboxylic acid group can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-indolizine-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo-indolizine derivatives.
Reduction: Formation of alcohol or other reduced derivatives.
Substitution: Formation of substituted indolizine derivatives with various functional groups.
Scientific Research Applications
2-Iodo-indolizine-1-carboxylic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-indolizine-1-carboxylic acid methyl ester involves its interaction with molecular targets and pathways in biological systems. The iodine atom and ester group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indolizine-1-carboxylic acid methyl ester: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-Bromo-indolizine-1-carboxylic acid methyl ester: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
2-Chloro-indolizine-1-carboxylic acid methyl ester:
Uniqueness
2-Iodo-indolizine-1-carboxylic acid methyl ester is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activities compared to other halogenated indolizine derivatives. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with biological targets and its overall chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
